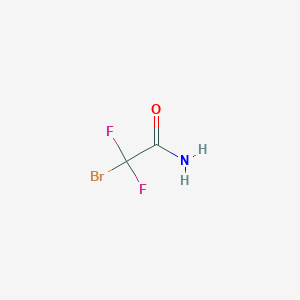

2-Bromo-2,2-difluoroacetamide

描述

Significance of Fluorine and Bromine in Organic Synthesis

Fluorine and bromine, though both halogens, impart distinct and highly sought-after characteristics to organic molecules. Fluorine, the most electronegative element, can significantly influence a molecule's polarity, acidity, and metabolic stability. tutorchase.com Its small size allows it to act as a hydrogen isostere, while the strength of the carbon-fluorine bond often enhances thermal and chemical stability. These properties are particularly valuable in the design of pharmaceuticals and agrochemicals. unacademy.comrsc.org

Bromine, on the other hand, is an excellent leaving group in nucleophilic substitution reactions, making organobromine compounds versatile intermediates for constructing more complex molecules. tutorchase.comrsc.org The carbon-bromine bond is weaker than the carbon-fluorine bond, allowing for a wider range of transformations, including cross-coupling reactions and the formation of organometallic reagents. unacademy.com The presence of both fluorine and bromine in a single molecule, therefore, offers a unique combination of stability and reactivity.

Overview of Difluoroacetamide Scaffolds in Synthetic Chemistry

Difluoroacetamide scaffolds are recognized as important structural motifs in medicinal chemistry and organic synthesis. The difluoromethyl group (CHF2) can act as a bioisostere for hydroxyl or thiol groups, potentially improving a drug candidate's pharmacokinetic profile. The presence of two fluorine atoms can also modulate the acidity of nearby protons and influence the conformational preferences of the molecule. chemrxiv.orgresearchgate.net In synthetic chemistry, difluoroacetamides serve as building blocks for the introduction of the difluoroacetyl group into larger, more complex structures. thieme-connect.com Their unique electronic properties make them valuable in the development of novel catalysts and materials. chemrxiv.org

Research Context of 2-Bromo-2,2-difluoroacetamide within Organofluorine Chemistry

Within the broader field of organofluorine chemistry, this compound (CAS No. 2169-67-7) has emerged as a reagent of considerable interest. guidechem.com This compound uniquely combines the reactivity of a bromine atom with the electronic influence of two fluorine atoms, all attached to a primary acetamide (B32628) group. guidechem.comcymitquimica.com Its structure allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.

Recent research has highlighted the utility of this compound in copper-catalyzed arylation reactions. mdpi.comnih.govresearchgate.net These studies demonstrate its ability to serve as a source for the synthesis of aromatic amides, reacting with various aryl precursors like aryl boronic acids and aryl trialkoxysilanes. mdpi.comresearchgate.net The reactions have been shown to be efficient and scalable, providing access to a diverse array of amide products. mdpi.comnih.gov Furthermore, the compound is a key player in radical reactions, where the carbon-bromine bond can be cleaved to generate reactive difluoroacetyl radicals for further synthetic applications. researchgate.net

Properties of this compound

This compound is a white solid at room temperature. guidechem.com It is characterized by the chemical formula C2H2BrF2NO and has a molecular weight of approximately 173.95 g/mol . guidechem.comechemi.com

| Property | Value | Source(s) |

| CAS Number | 2169-67-7 | guidechem.comechemi.com |

| Molecular Formula | C2H2BrF2NO | guidechem.comechemi.com |

| Molecular Weight | 173.945 g/mol | echemi.com |

| Physical Form | Solid | guidechem.comaksci.com |

| Melting Point | 86.5-86.7 °C | lookchem.com |

| Boiling Point | 200.6 °C at 760 mmHg | echemi.comlookchem.com |

| Density | 2.012 g/cm³ | lookchem.com |

| Solubility | Soluble in water | guidechem.com |

Synthesis and Reactivity

The primary synthetic route to this compound involves the reaction of ethyl bromodifluoroacetate with ammonia (B1221849). chemicalbook.com This process provides a direct method for the creation of this valuable reagent.

The reactivity of this compound is largely dictated by the presence of the bromine and two fluorine atoms on the alpha-carbon. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. cymitquimica.com

A significant area of research has been its application in copper-catalyzed cross-coupling reactions. For instance, it can be coupled with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts to produce a wide range of aromatic amides. mdpi.comresearchgate.net These reactions are notable for their efficiency and broad substrate scope, tolerating both electron-rich and electron-deficient aryl groups. mdpi.com

Furthermore, this compound is a precursor to difluoroacetyl radicals. researchgate.net Under specific conditions, such as visible-light photoredox catalysis, the C-Br bond can undergo homolytic cleavage to generate the corresponding radical species. researchgate.netresearchgate.net These radicals can then participate in addition reactions with alkenes and other unsaturated systems, providing a pathway to more complex difluorinated molecules. researchgate.net

Applications in Organic Synthesis

The unique reactivity of this compound has led to its use as a versatile building block in organic synthesis. Its primary application lies in its ability to introduce the difluoroacetamide moiety or to serve as a precursor for other functional groups.

One of the most well-documented applications is in the synthesis of aromatic amides through copper-catalyzed arylation. mdpi.comnih.gov This methodology allows for the direct formation of a C-N bond, a common and important linkage in many biologically active molecules and functional materials. The ability to use a variety of arylating agents, including boronic acids and silanes, adds to the versatility of this approach. mdpi.comresearchgate.net

Beyond arylation, its role in radical chemistry opens up further synthetic possibilities. The generation of difluoroacetyl radicals allows for the formation of new carbon-carbon bonds, enabling the construction of various difluorinated compounds. researchgate.net This is particularly relevant in the synthesis of molecules with potential applications in medicinal chemistry, where the introduction of fluorine can lead to improved pharmacological properties. rsc.org The compound has also been used as a biocide in water treatment applications. guidechem.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWAMAZWCUQBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381996 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-67-7 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 2,2 Difluoroacetamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the formation of the amide bond to yield either the primary 2-bromo-2,2-difluoroacetamide or its N-substituted counterparts from suitable precursors.

The synthesis of N-aryl substituted 2-bromo-2,2-difluoroacetamides can be achieved through the direct acylation of an aniline (B41778) with an appropriate acyl halide, such as 2-bromo-2,2-difluoroacetyl bromide. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of the corresponding N-(4-chlorophenyl)-2-bromo-2,2-difluoroacetamide and hydrogen bromide as a byproduct. Typically, a base is added to neutralize the HBr formed during the reaction, driving it to completion.

Table 1: Illustrative Reaction Conditions for Acylation of 4-chloroaniline

| Parameter | Condition |

|---|---|

| Reactants | 4-chloroaniline, 2-bromo-2,2-difluoroacetyl bromide |

| Solvent | Aprotic solvent (e.g., Dichloromethane, Diethyl ether) |

| Temperature | 0°C to room temperature |

| Additives | Tertiary amine base (e.g., Triethylamine) |

A direct and efficient method for preparing the parent this compound is the ammonolysis of ethyl bromodifluoroacetate. google.com In this process, ethyl bromodifluoroacetate is dissolved in a suitable solvent like diethyl ether and cooled, typically in an ice-water bath. google.com Dried ammonia (B1221849) gas is then bubbled through the solution. google.com The reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the ethoxide group from the ester to form the primary amide. The reaction is generally allowed to proceed for several hours to ensure complete conversion. google.com After the reaction, the solvent is removed, and the crude product can be purified by recrystallization from a solvent such as petroleum ether to yield pure this compound. google.com

Table 2: Synthesis of this compound via Ammonolysis

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Ethyl bromodifluoroacetate | google.com |

| Reagent | Anhydrous ammonia gas | google.com |

| Solvent | Diethyl ether | google.com |

| Temperature | ~0°C (ice-water bath) | google.com |

| Reaction Time | 8-9 hours | google.com |

| Purification | Recrystallization (Petroleum ether) | google.com |

Modern synthetic approaches employ catalysts to facilitate the amidation of esters under milder conditions. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the direct synthesis of amides from esters and amines. nih.govorganic-chemistry.org This method has been specifically applied to the synthesis of α-bromo-α,α-difluoroacetamides. acs.org The reaction involves mixing the amine and ethyl bromodifluoroacetate in the presence of a catalytic amount of La(OTf)₃ under an inert atmosphere. acs.org The reaction proceeds at room temperature and is monitored until the amine is consumed. acs.org This catalytic system is notable for its mild conditions and effectiveness, avoiding the need for stoichiometric reagents. organic-chemistry.orgresearchgate.net

Table 3: La(OTf)₃-Catalyzed Amidation

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Ethyl bromodifluoroacetate | acs.org |

| Reagent | Amine (various) | acs.org |

| Catalyst | Lanthanum(III) trifluoromethanesulfonate | acs.orgresearchgate.net |

| Atmosphere | Inert (Argon) | acs.org |

| Temperature | Room temperature | acs.org |

| Purification | Silica gel column chromatography | acs.org |

Preparation of Substituted 2-Bromo-2,2-difluoroacetamides

The synthesis of N-substituted derivatives is crucial for developing a diverse range of chemical entities for further applications, such as in copper-catalyzed arylation reactions where the amide is a key starting material. nih.govmdpi.comresearchgate.net

N-Alkyl substituted 2-bromo-2,2-difluoroacetamides are readily prepared using the lanthanum(III) trifluoromethanesulfonate-catalyzed amidation of ethyl 2-bromo-2,2-difluoroacetate with various primary and secondary alkyl amines. acs.orgresearchgate.net The versatility of this method allows for the synthesis of a wide array of derivatives. The reaction proceeds efficiently at room temperature, demonstrating broad substrate scope with respect to the alkyl amine. organic-chemistry.org

Table 4: Examples of N-Alkyl Substituted this compound Synthesis

| Alkyl Amine | Product |

|---|---|

| Benzylamine | N-benzyl-2-bromo-2,2-difluoroacetamide |

| Cyclohexylamine | N-cyclohexyl-2-bromo-2,2-difluoroacetamide |

The synthesis of N-aryl substituted 2-bromo-2,2-difluoroacetamides can be accomplished through several effective routes. The direct acylation of an aryl amine with 2-bromo-2,2-difluoroacetyl bromide or a similar activated species provides a straightforward pathway. Alternatively, the La(OTf)₃-catalyzed amidation of ethyl 2-bromo-2,2-difluoroacetate with anilines offers a mild and efficient method. acs.orgresearchgate.net These N-aryl amides are important precursors; for instance, N-phenyl-2-bromo-2,2-difluoroacetamide is a key reactant in model studies for developing new carbon-carbon bond-forming reactions. researchgate.net The synthesis of these derivatives is well-established, allowing for their use in creating diverse aromatic amides. mdpi.com

Table 5: Examples of N-Aryl Substituted this compound Synthesis

| Aryl Amine | Synthetic Method | Product |

|---|---|---|

| Aniline | La(OTf)₃-catalyzed amidation | N-phenyl-2-bromo-2,2-difluoroacetamide |

| 4-chloroaniline | Direct acylation | N-(4-chlorophenyl)-2-bromo-2,2-difluoroacetamide |

N,N-Disubstituted Derivatives

The synthesis of N,N-disubstituted 2-bromo-2,2-difluoroacetamides is a key area of research, as these compounds serve as important precursors for more complex molecules. Various synthetic approaches have been developed to introduce a range of substituents on the nitrogen atom.

For instance, several N,N-disubstituted derivatives have been successfully prepared and used in subsequent transformations. These include compounds where the nitrogen is part of a cyclic system, such as 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one, or bears different alkyl or aryl groups. mdpi.comrsc.org The reactivity of these amides has been explored in catalyst-driven reactions. In one study, N-diethyl and N-dibenzyl bromodifluoroamides were engaged in reactions to produce benzimidazoles with yields of 45% and 91%, respectively. mdpi.com Similarly, 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one proved to be an effective partner in transformations, yielding the desired product in 74% yield. mdpi.com

These derivatives are also valuable as radical precursors. Notably, 2-bromo-N,N-diethyl-2,2-difluoroacetamide has been utilized in photoredox-mediated reactions to create difunctionalized compounds in good yields. evitachem.com The synthesis of these tertiary amides is often achieved through standard amidation procedures from the corresponding acid halide. For example, 2-bromo-2,2-difluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one was prepared from N-phenylpiperazine in 66% yield. rsc.org

| N,N-Disubstituted Derivative | Synthetic Application/Reaction | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-N,N-diethyl-2,2-difluoroacetamide | Benzimidazole Synthesis | 45% | mdpi.com |

| 2-Bromo-N,N-dibenzyl-2,2-difluoroacetamide | Benzimidazole Synthesis | 91% | mdpi.com |

| 2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one | Benzimidazole Synthesis | 74% | mdpi.com |

| 2-Bromo-N,N-diethyl-2,2-difluoroacetamide | Photoredox Difunctionalization | 72% | evitachem.com |

| 2-Bromo-2,2-difluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one | Preparation from N-phenylpiperazine | 66% | rsc.org |

Green Chemistry and Sustainable Synthesis Considerations

In line with modern synthetic chemistry standards, the development of green and sustainable methods for reactions involving this compound is a growing area of interest. This includes minimizing waste, avoiding hazardous solvents, and using more environmentally benign catalysts.

Solvent-Free Reaction Conditions

Efforts to create more sustainable synthetic routes have led to the exploration of solvent-free conditions. Mechanochemical settings, where reactions are induced by mechanical force rather than by dissolving reagents in a solvent, represent an environmentally sound approach to amide derivatization. researchgate.net Such methods align with green chemistry principles by reducing or eliminating solvent waste. researchgate.net Research has also pointed towards the development of waste-minimized, solvent-free, and continuous flow synthesis for related α-ketoamides, which proceeds through a bromo-intermediate and utilizes a recyclable catalyst. researchgate.net

Catalyst Systems for Enhanced Sustainability

The choice of catalyst is pivotal for enhancing the sustainability of synthetic processes. For reactions involving this compound and its derivatives, several more sustainable catalytic systems have been reported.

Copper-catalyzed reactions are prominent, offering an effective and more economical alternative to precious metal catalysts like palladium. mdpi.comnih.gov These copper-based systems can be used for direct arylation to prepare aromatic amides from 2-bromo-2,2-difluoroacetamides. mdpi.comresearchgate.net To further improve sustainability, research has focused on metal-free protocols. One such method employs visible-light-driven cyclization of N-propargyl-2-bromo-2,2-difluoroacetamide using a thiol catalyst and a Hantzsch ester as a hydrogen donor, completely avoiding a metal photosensitizer. researchgate.net

Additionally, nickel-catalyzed carbonylative coupling has been developed as an alternative to palladium-catalyzed routes. thieme-connect.com This approach avoids expensive palladium catalysts, phosphine (B1218219) ligands, and copper additives, contributing to a more sustainable and cost-effective synthesis of α,α-difluoro-β-ketoamides. thieme-connect.com

Scale-Up Synthesis and Industrial Relevance

The transition from laboratory-scale synthesis to larger, industrially relevant scales is a critical aspect of chemical development. For this compound and its derivatives, both gram-scale preparations and the potential for kilogram-scale production have been considered.

Gram-Scale Preparations

The synthetic utility of protocols involving 2-bromo-2,2-difluoroacetamides has been successfully demonstrated at the gram scale. In a notable example, a copper-catalyzed arylation reaction was performed using 10 mmol of the starting this compound, yielding the desired aromatic amide products in quantities of approximately 2 grams with high yields. mdpi.comnih.gov For instance, the synthesis of N-phenyl-4-(trifluoromethyl)benzamide from the corresponding acetamide (B32628) precursor was achieved on a 10 mmol scale, producing 2.12 grams (80% yield) of the final product. mdpi.com Another study successfully scaled up a reaction to 2.5 mmol. evitachem.com These examples underscore the robustness and practical applicability of the developed synthetic methods for producing significant quantities of material.

| Starting Material (Scale) | Product | Yield | Reference |

|---|---|---|---|

| 2-Bromo-2,2-difluoro-N-phenylacetamide (10 mmol) | N-Phenyl-4-(trifluoromethyl)benzamide | 2.12 g (80%) | mdpi.com |

| 2-Bromo-2,2-difluoro-N-phenylacetamide (10 mmol) | N-Phenyl-4-(trifluoromethyl)benzamide | 2.09 g (79%) | nih.gov |

| 2-Bromo-2,2-difluoro-N-phenylacetamide (10 mmol) | N-Phenyl-4-(trifluoromethyl)benzamide | 1.93 g (73%) | mdpi.com |

| 2-Bromo-2,2-difluoro-N-isopropylacetamide (gram-scale) | N-Isopropyl-1H-benzo[d]imidazole-2-carboxamide | 80% | mdpi.com |

Kilogram-Scale Synthesis Potential

While specific instances of kilogram-scale production of this compound are not extensively documented, the challenges and importance of large-scale industrial synthesis for related fluorine-containing intermediates are recognized. google.com The development of a synthetic route suitable for an industrial environment is a complex undertaking. For example, existing routes for related compounds like 2-bromo-2,2-difluoroacetic acid esters face significant hurdles for industrial-scale production, including the sourcing of raw materials and the management of substantial waste streams, such as sulfuric acid. google.com

Achieving kilogram-scale synthesis requires a process that is not only high-yielding but also economically viable and environmentally manageable. The successful kilogram-scale synthesis of other complex molecules for industrial use highlights the necessity of developing scalable procedures that may involve only a single chromatographic purification step to be practical. researchgate.net The potential for large-scale production of this compound derivatives is therefore contingent on overcoming these synthetic and process chemistry challenges to develop a robust, efficient, and sustainable manufacturing route. google.com

Reactivity and Mechanistic Investigations of 2 Bromo 2,2 Difluoroacetamide

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful platform for activating the C-Br bond in 2-bromo-2,2-difluoroacetamide, enabling a range of carbon-carbon bond-forming reactions. nih.gov Both copper and nickel catalysts have proven effective in harnessing the reactivity of this compound for different synthetic purposes. nih.govacs.org

Copper-Catalyzed Arylation Reactions

Copper-catalyzed direct arylation has emerged as a significant methodology for preparing aromatic amides from 2-bromo-2,2-difluoroacetamides. nih.govnih.govmdpi.com This approach utilizes readily available and structurally simple aryl precursors. nih.govresearchgate.net A key advantage of this method is its broad scope, as it is effective for a wide range of 2-bromo-2,2-difluoroacetamides, including those with aliphatic or aromatic, as well as secondary or tertiary amide functionalities. nih.govnih.govresearchgate.net The reactions demonstrate excellent efficiency and have been successfully scaled up to gram quantities, yielding diverse aromatic amides in good to excellent yields. nih.govmdpi.comresearchgate.net The electronic nature of the aryl groups on the coupling partners has little effect on the reaction's success, with both electron-rich and electron-deficient systems being introduced effectively. nih.govmdpi.comresearchgate.net

A copper-catalyzed cross-coupling reaction between 2-bromo-2,2-difluoroacetamides and aryl boronic acids serves as an effective method for synthesizing aromatic amides. nih.govacs.orgresearchgate.net The reaction is generally carried out in the presence of a copper(II) bromide (CuBr₂) catalyst, a ligand, potassium fluoride (B91410) (KF), and magnesium chloride (MgCl₂). nih.gov The protocol is robust, tolerating a variety of substituents on both the aryl boronic acid and the amide nitrogen. nih.gov For instance, aryl boronic acids with ortho substituents such as methyl (Me), fluoro (F), chloro (Cl), bromo (Br), trifluoromethyl (CF₃), and trifluoromethoxy (CF₃O) all participate readily in the coupling. nih.gov

Table 1: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Aryl Boronic Acids Reaction conditions: this compound (1.0 mmol), aryl boronic acid (1.3 mmol), CuBr₂ (0.1 mmol), Ligand L1 (0.2 mmol), KF (2.0 mmol), MgCl₂ (1.0 mmol) in hexafluoropropanol. nih.gov

| This compound Substrate | Aryl Boronic Acid Substrate | Product Yield |

|---|---|---|

| N-phenyl-2-bromo-2,2-difluoroacetamide | 4-(trifluoromethyl)phenylboronic acid | 73% |

| N,N-diethyl-2-bromo-2,2-difluoroacetamide | 4-methoxyphenylboronic acid | 85% |

| N-(3,4-dimethoxyphenyl)-2-bromo-2,2-difluoroacetamide | 3-chlorophenylboronic acid | 83% |

Similar to aryl boronic acids, aryl trialkoxysilanes are effective coupling partners for the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides. nih.govacs.orgresearchgate.net This method provides an alternative route to aromatic amides, often with comparable efficiency. nih.gov The reaction proceeds under similar conditions, employing a copper catalyst and a fluoride source, which is crucial for activating the silane (B1218182) reagent. nih.gov The scope of the reaction is broad, accommodating highly fluorinated aryl trialkoxysilanes and various substitution patterns on the amide component without significantly impacting reaction efficiency. nih.gov

Table 2: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Aryl Trialkoxysilanes Reaction conditions: this compound (1.0 mmol), aryl trialkoxysilane (1.4 mmol), CuBr₂ (0.1 mmol), Ligand L1 (0.2 mmol), KF (2.0 mmol), MgCl₂ (1.0 mmol) under an inert atmosphere. nih.gov

| This compound Substrate | Aryl Trialkoxysilane Substrate | Product Yield |

|---|---|---|

| N-phenyl-2-bromo-2,2-difluoroacetamide | trimethoxy(4-(trifluoromethyl)phenyl)silane | 75% |

| N,N-dibenzyl-2-bromo-2,2-difluoroacetamide | trimethoxy(phenyl)silane | 81% |

| N-(4-fluorophenyl)-2-bromo-2,2-difluoroacetamide | (3-chlorophenyl)trimethoxysilane | 80% |

The copper-catalyzed arylation methodology has been extended to include dimethyl-aryl-sulfonium salts as the aryl source. nih.govacs.orgresearchgate.net This variant further broadens the accessibility and utility of the transformation, providing another class of readily available arylating agents. nih.govresearchgate.net The reaction conditions are optimized to facilitate the coupling, leading to the desired aromatic amides in good to excellent yields. nih.govresearchgate.net The tolerance for diverse functional groups on both the sulfonium (B1226848) salt and the amide substrate is maintained, highlighting the versatility of the copper-catalyzed system. nih.gov

Table 3: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides with Dimethyl-Aryl-Sulfonium Triflates Reaction conditions optimized for the specific substrates. researchgate.net

| This compound Substrate | Dimethyl-Aryl-Sulfonium Triflates | Product Yield |

|---|---|---|

| N-phenyl-2-bromo-2,2-difluoroacetamide | dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | 71% |

| N,N-diethyl-2-bromo-2,2-difluoroacetamide | dimethyl(4-methoxyphenyl)sulfonium triflate | 79% |

The mechanism for the copper-catalyzed arylation of this compound is believed to be complex, with a key hypothesized pathway initiated by the interaction with the copper catalyst. nih.gov One proposed mechanism begins with the oxidative addition of the this compound to a copper species, forming an organometallic intermediate. nih.gov This is followed by a rearrangement, possibly through a difluorocarbene complex, which involves the loss of difluorocarbene and a simultaneous exchange of the bromide for a fluoride atom. nih.gov This sequence generates a crucial organometallic intermediate (Ar-Cu-F type), which can then react with the aryl boronic acid or aryl trialkoxysilane. nih.govmdpi.com The final step is a reductive elimination from a subsequent intermediate, which forms the new carbon-carbon bond and yields the final aromatic amide product. nih.gov An alternative mechanistic pathway could involve a copper-intermediate that results from the reaction between a fluorinated transition-metal catalyst and the arylating agent before reacting with the amide substrate. nih.gov

Nickel-Catalyzed Difluoroalkylation Reactions

Nickel catalysis offers a different reaction pathway for this compound and its derivatives, focusing on difluoroalkylation rather than arylation of the amide backbone. acs.orgnih.gov A nickel-catalyzed Negishi cross-coupling of bromodifluoroacetamides with arylzinc reagents has been successfully developed. acs.org This reaction provides access to difluoromethylated aromatic compounds and is noted for its generality and the use of a low-cost nickel catalyst and ligand. acs.org

In related studies on nickel-catalyzed difluoroalkylation, mechanistic investigations suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle. rsc.org It is proposed that a difluoroalkyl radical is generated via single-electron oxidation of a Ni(I) species by the bromodifluoro-reagent. rsc.org This radical intermediate is central to the carbon-carbon bond formation. rsc.org The process demonstrates the essential role of both the nickel catalyst and the chosen ligand in promoting the reaction. nih.gov

Radical-Mediated Reactions

The facile homolytic cleavage of the carbon-bromine bond in this compound makes it an excellent precursor for the corresponding difluoroacetyl amide radical. This reactive intermediate is central to various synthetic methodologies, including photo-initiated additions and single-electron oxidation processes.

Visible-light photoredox catalysis provides a mild and efficient method for generating radicals from this compound. researchgate.net In these processes, a photosensitizer, upon absorbing light, reduces the C-Br bond of the acetamide (B32628) to produce a difluoroacetyl amide radical. rsc.org

This strategy has been successfully applied in tandem radical intramolecular cyclization/heteroarylation reactions. For instance, N-allyl-2-bromo-2,2-difluoroacetamides can undergo a photo-initiated 5-exo-trig radical cyclization to form a five-membered ring, which is then trapped by a heteroaromatic system like quinoxalin-2(1H)-one, yielding complex α,α-difluoro-γ-lactam-fused heterocycles. researchgate.netmdpi.compreprints.org Similarly, these radical precursors are used in photoinduced carbonylative annulation reactions to synthesize β-lactams. rsc.org The process involves the generation of the fluoroalkyl radical, its addition to an alkene, capture of carbon monoxide to form a β-aminoacyl radical, and subsequent cyclization. rsc.org These methods often proceed without external photocatalysts, highlighting the intrinsic photoreactivity of the system. researchgate.net

The generation of the difluoroacetyl amide radical can also be achieved through single-electron oxidation pathways, not exclusively under photochemical conditions. In the context of nickel catalysis, the Ni(I) center acts as a single-electron donor to reduce the C-Br bond of this compound, thereby oxidizing itself to Ni(II) and generating the radical. rsc.org This single-electron transfer (SET) is a key initiation step in the Ni(I)/Ni(III) catalytic cycle. rsc.org

Analogous SET processes have been observed in cobalt-catalyzed reactions. Mechanistic studies of the cobalt-catalyzed decarboxylative difluoroalkylation support the in-situ formation of a Co(I) species that reduces the bromodifluoro-reagent via SET to generate the difluoroalkyl radical. nih.gov Furthermore, in dual catalytic systems for C-H functionalization, an excited photocatalyst can reduce this compound via SET, with the resulting radical engaging in the desired transformation. acs.org The suppression of these reactions in the presence of radical scavengers like TEMPO provides strong evidence for the involvement of these radical intermediates generated through single-electron processes. acs.org

Cleavage Reactions of the C-Br and C-F Bonds

While the selective cleavage of the C-Br bond is common, more drastic conditions or specific catalysts can induce the cleavage of the highly stable C-F bonds in this compound.

An unprecedented S₈-catalyzed selective triple cleavage of bromodifluoroacetamides has been developed for the synthesis of N-containing heterocycles. nih.govrsc.orgsemanticscholar.org This transformation involves the simultaneous cleavage of the C-Br bond and both inert C(sp³)–F bonds, while remarkably leaving the C–C bond intact. nih.govsemanticscholar.org

In this cascade protocol, this compound acts as a C2 source in situ. nih.gov When reacted with substrates like o-phenylenediamines, o-aminophenols, or o-aminothiophenols in the presence of elemental sulfur (S₈) as a catalyst, it leads to the formation of valuable 2-amido substituted benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. nih.govrsc.org This reaction proceeds without the need for transition metal catalysts, ligands, or external oxidants, offering a novel and efficient synthetic strategy. semanticscholar.org Mechanistic studies suggest that this process expands the synthetic utility of halodifluoro compounds beyond their traditional roles as single-point functionalization reagents. nih.gov

Table 2: S₈-Catalyzed Triple Cleavage for Heterocycle Synthesis

| Substrate | Reagent | Product |

|---|---|---|

| o-Phenylenediamine | This compound | 2-Amido-benzimidazole |

| o-Aminophenol | This compound | 2-Amido-benzoxazole |

| o-Aminothiophenol | This compound | 2-Amido-benzothiazole |

Examples of heterocycles synthesized via the S₈-catalyzed triple cleavage of this compound. nih.govrsc.orgsemanticscholar.org

Activation of C-F Bonds in Transformations

The activation and subsequent transformation of inert C-F bonds represent a significant challenge in synthetic chemistry. This compound has been utilized in novel reactions that achieve the cleavage of its C-F bonds to construct complex heterocyclic structures.

An unprecedented S8-catalyzed reaction has been developed for the synthesis of valuable 2-amido substituted benzimidazoles, benzoxazoles, and benzothiazoles. rsc.org This method involves a cascade protocol where this compound reacts with substrates like benzene-1,2-diamine, 2-aminophenol, or 2-aminothiophenol. rsc.orgresearchgate.net Mechanistic studies suggest that this transformation proceeds via a selective triple-cleavage of the bromodifluoroacetyl group, breaking two inert C(sp³)–F bonds and one C-Br bond, while the C-C bond remains intact. rsc.org This process generates a C2 source in situ, which then reacts with the dinucleophilic substrate to form the heterocyclic product. rsc.org

The reaction is typically performed at high temperatures (130 °C) in a solvent such as acetonitrile (B52724) (MeCN), using sodium carbonate (Na₂CO₃) as a base. rsc.org The methodology has proven to be scalable, with gram-scale synthesis achieving high yields. rsc.org The scope of the reaction is broad, accommodating various substituted o-phenylenediamines and different N-substituents on the this compound, including alkyl, cyclic, and benzyl (B1604629) groups. rsc.org

Table 1: S₈-Catalyzed Synthesis of 2-Amidobenzimidazoles from 2-Bromo-2,2-difluoroacetamides rsc.org

| This compound Derivative (N-substituent) | o-Phenylenediamine Substrate | Product | Yield (%) |

| N-isopropyl | Benzene-1,2-diamine | N-isopropyl-1H-benzo[d]imidazole-2-carboxamide | 89 |

| N-pyrrolidine | Benzene-1,2-diamine | N-(pyrrolidin-1-yl)-1H-benzo[d]imidazole-2-carboxamide | 74 |

| N-dibenzyl | Benzene-1,2-diamine | N,N-dibenzyl-1H-benzo[d]imidazole-2-carboxamide | 91 |

| N-isopropyl | 4,5-Dimethyl-benzene-1,2-diamine | N-isopropyl-5,6-dimethyl-1H-benzo[d]imidazole-2-carboxamide | 77 |

| N-isopropyl | 4-Nitro-benzene-1,2-diamine | N-isopropyl-6-nitro-1H-benzo[d]imidazole-2-carboxamide | 30 |

Other Significant Reactivity Patterns

Beyond C-F activation, this compound exhibits diverse reactivity, notably in reactions with nucleophiles and in intramolecular cyclizations, which are valuable for synthesizing fluorinated organic molecules.

This compound serves as a versatile building block in reactions involving various nucleophiles. The bromine atom is a good leaving group, facilitating nucleophilic substitution. smolecule.comcymitquimica.com

A significant application is the copper-catalyzed direct arylation to produce aromatic amides. nih.govmdpi.com In these reactions, this compound couples with aryl nucleophile precursors such as aryl boronic acids, aryl trialkoxysilanes, or dimethyl-aryl-sulfonium salts. nih.govresearchgate.netresearchgate.net The reactions demonstrate broad scope, being effective for both electron-rich and electron-deficient aryl groups and compatible with a wide range of N-substituted aliphatic and aromatic 2-bromo-2,2-difluoroacetamides. nih.govresearchgate.net A proposed mechanism involves the oxidative addition of the C-Br bond to a copper catalyst, followed by a rearrangement and reductive elimination to form the new C-C bond. nih.govmdpi.com

The compound also reacts with nitrogen and sulfur nucleophiles. For instance, its reaction with 2-aminophenols, 2-aminothiophenols, and o-phenylenediamines leads to the formation of benzoxazoles, benzothiazoles, and benzimidazoles, respectively. rsc.orgresearchgate.net Furthermore, a three-component organophotoredox difunctionalization of N-alkenyl amides has been developed, where this compound acts as the radical precursor and thiophenols serve as the nucleophiles to generate functionalized amides. nih.gov

Table 2: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoro-N-phenylacetamide nih.govmdpi.comresearchgate.net

| Aryl Nucleophile Precursor | Product (Aryl Amide) | Yield (%) |

| (4-(Trifluoromethyl)phenyl)boronic acid | 4-(Trifluoromethyl)-N-phenylbenzamide | 95 |

| Trimethoxy(4-(trifluoromethyl)phenyl)silane | 4-(Trifluoromethyl)-N-phenylbenzamide | 93 |

| Dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | 4-(Trifluoromethyl)-N-phenylbenzamide | 87 |

| Phenylboronic acid | N-Phenylbenzamide | 91 |

| (4-Methoxyphenyl)boronic acid | 4-Methoxy-N-phenylbenzamide | 88 |

Intramolecular cyclization reactions of appropriately substituted this compound derivatives provide efficient routes to various fluorine-containing nitrogen heterocycles. These transformations are often initiated by generating a radical at the carbon bearing the bromine atom.

Visible-light photoredox catalysis has emerged as a powerful tool for these cyclizations. nottingham.ac.uk For example, N-allyl-2-bromo-2,2-difluoroacetamides can undergo a tandem radical intramolecular 5-exo-trig cyclization to form 4-substituted 3,3-difluoro-γ-lactams. researchgate.netsmolecule.com A metal-free protocol for the intramolecular hydrodifluoroacetylative cyclization of N-propargyl or N-homopropargyl-2-bromo-2,2-difluoroacetamides has been developed to produce α,α-difluorinated γ- or δ-lactams with high (Z) selectivity. researchgate.net This reaction uses a thiol catalyst and a Hantzsch ester as a hydrogen atom donor. researchgate.net

Another visible-light-driven approach enables the cyclization of 2-bromo-2,2-difluoro-N-phenyl-acetamides to synthesize 3,3-difluoroxindoles. rsc.org This reaction is mediated by an iridium photocatalyst (fac-[Ir(ppy)₃]) and proceeds via a single electron transfer to the bromo-difluoroacetyl group, generating a radical intermediate that cyclizes onto the N-aryl ring. rsc.org The reaction tolerates a variety of substituents on the aniline (B41778) ring, although electron-withdrawing groups generally lead to higher yields. rsc.org

Table 3: Visible-Light-Driven Intramolecular Cyclization of Substituted 2-Bromo-2,2-difluoro-N-phenylacetamides rsc.org

| N-Aryl Substituent | Product (3,3-Difluoroxindole) | Yield (%) |

| N-methyl-N-phenyl | 1-Methyl-3,3-difluoroindolin-2-one | 95 |

| N-methyl-N-(4-chlorophenyl) | 5-Chloro-1-methyl-3,3-difluoroindolin-2-one | 98 |

| N-methyl-N-(4-cyanophenyl) | 1-Methyl-2-oxo-3,3-difluoroindoline-5-carbonitrile | 99 |

| N-methyl-N-(4-methoxyphenyl) | 5-Methoxy-1-methyl-3,3-difluoroindolin-2-one | 83 |

| N-methyl-N-(naphthalen-2-yl) | 1-Methyl-3,3-difluoro-1H-benzo[f]indol-2(3H)-one | 85 |

Applications of 2 Bromo 2,2 Difluoroacetamide in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

2-Bromo-2,2-difluoroacetamide serves as a fundamental building block for the construction of more complex molecular architectures. guidechem.com Its reactivity allows it to be incorporated into larger structures, providing a strategic entry point for fluorine-containing motifs, which are crucial for modifying the properties of bioactive compounds. ccspublishing.org.cn

A notable application is in the synthesis of the herbicide trifludimoxazin. The synthesis involves the coupling of this compound with 3-fluorophenol. This initial step is critical for introducing the gem-difluoroether moiety into the core structure. The resulting intermediate undergoes further transformations, including nitration, reduction, and cyclization, to ultimately yield the complex benzoxazinone (B8607429) structure of trifludimoxazin. ccspublishing.org.cn This synthesis highlights the compound's utility in creating intricate molecules for the agrochemical industry. ccspublishing.org.cn

**4.2. Synthesis of Amide Derivatives

The compound is a key precursor for synthesizing a variety of amide derivatives through reactions that leverage its unique halogenation pattern.

A significant advancement in amide synthesis involves the use of 2-bromo-2,2-difluoroacetamides for the preparation of aromatic amides. Researchers have developed a copper-catalyzed direct arylation method that couples various 2-bromo-2,2-difluoroacetamides with arylating agents. researchgate.nethelsinki.firesearchgate.net This methodology is effective with readily available aryl precursors like aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. researchgate.netmdpi.com

The reaction demonstrates broad scope and is not sensitive to the electronic properties of the aryl groups, successfully incorporating both electron-rich and electron-deficient substituents. helsinki.fimdpi.com The protocol is efficient, providing good to excellent yields, and has been successfully scaled up to gram quantities, demonstrating its practical utility. helsinki.finih.gov The proposed mechanism suggests that a transition-metal-assisted oxidative addition to the C-Br bond initiates the process, leading to the formation of the new C-C bond and the desired aryl amide. researchgate.netnih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of Aromatic Amides This table presents a selection of aromatic amides synthesized from this compound derivatives and various arylating agents, showcasing the versatility of the copper-catalyzed reaction.

| Starting Amide | Arylating Agent | Product | Yield (%) |

| 2-Bromo-2,2-difluoro-N-phenylacetamide | (4-(Trifluoromethyl)phenyl)boronic acid | N-Phenyl-4-(trifluoromethyl)benzamide | 87% |

| 2-Bromo-2,2-difluoro-N-phenylacetamide | Trimethoxy(4-(trifluoromethyl)phenyl)silane | N-Phenyl-4-(trifluoromethyl)benzamide | 80% |

| 2-Bromo-2,2-difluoro-N-(3,4-dimethoxyphenyl)acetamide | (3-Chlorophenyl)boronic acid | 3-Chloro-N-(3,4-dimethoxyphenyl)benzamide | 83% |

Data sourced from Molecules (2021). mdpi.comnih.gov

The utility of this compound extends to the synthesis of heterocyclic amides. A visible-light-promoted tandem radical reaction has been developed between N-allyl-2-bromo-2,2-difluoroacetamides and heterocycles such as quinoxalin-2(1H)-ones or coumarins. This method proceeds via an intramolecular cyclization followed by a heteroarylation step.

Furthermore, photoredox catalysis enables a three-component coupling of N-alkenyl amides, 2-bromo-N,N-diethyl-2,2-difluoroacetamide, and various heteroarylthiols. nih.gov This process successfully incorporates medicinally relevant heterocycles like pyridine, pyrimidine, and thiophene (B33073) into the final fluorinated amide products. nih.gov Another approach involves a dual catalytic system for the C-H difluoroacetylation of heteroarenes, such as 1-phenylpyrrole, using N-benzyl-2-bromo-2,2-difluoroacetamide under photoredox conditions. acs.org

Introduction of Difluoroacetyl Moieties

This compound and its derivatives are effective reagents for introducing the difluoroacetyl group (-C(O)CF₂-) into organic molecules. The gem-difluoromethylene unit is a valuable bioisostere for methylene, carbonyl, or ether groups in medicinal chemistry. researchgate.net

Visible-light-driven methods can cleave the C-Br bond of 2-bromo-2,2-difluoroacetyl compounds to generate a difluoroacetyl radical. researchgate.net This reactive species can then add across unsaturated C-C bonds in alkenes and alkynes in a process known as hydrodifluoroacetylation. researchgate.net A three-component organophotoredox coupling allows for the difunctionalization of N-alkenyl amides, installing a difluoroacetamide group and a nucleophile (such as a thiol) across the double bond. nih.gov This radical-polar crossover strategy has been shown to be effective with 2-bromo-N,N-diethyl-2,2-difluoroacetamide, yielding complex difunctionalized products. nih.gov

Precursor for Fluorinated Bioactive Molecules

The introduction of fluorine into drug candidates can significantly enhance metabolic stability and other key properties. this compound serves as a precursor for various fluorinated molecules with potential biological activity. ccspublishing.org.cn

This compound is a valuable starting material for synthesizing intermediates used in medicinal chemistry. bldpharm.com A key example is its application in the synthesis of Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. researchgate.net A palladium-catalyzed difluoroalkylative carbonylative cyclization of unactivated alkenes using N-benzyl-2-bromo-2,2-difluoroacetamide derivatives is employed to construct the α-carbonyl difluoro-modified glutarimide (B196013) core. This intermediate is a crucial component for the subsequent synthesis of Gemigliptin's fluoropiperidin-2-one scaffold. researchgate.net This highlights the role of this compound in creating advanced, fluorinated heterocyclic structures that are central to modern pharmaceuticals. researchgate.net

Agrochemical Synthesis

This compound serves as a key building block in the synthesis of modern agrochemicals, particularly herbicides. The incorporation of fluorine atoms can significantly alter the biological activity and chemical properties of a molecule, and this reagent provides a direct route to introduce the difluoroacetamide group. cymitquimica.com The amide functional group itself is ubiquitous in a wide spectrum of agrochemicals. mdpi.com

A notable example of its application is in the synthesis of the herbicide trifludimoxazin. ccspublishing.org.cn Trifludimoxazin functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which disrupts the chlorophyll (B73375) biosynthetic pathway in targeted weeds. ccspublishing.org.cn The synthetic pathway for this complex molecule involves a critical step where this compound is coupled with 3-fluorophenol. ccspublishing.org.cn This reaction forms an intermediate that, after a series of further transformations including double-nitration, reduction, and intramolecular cyclization, ultimately yields the final herbicide. ccspublishing.org.cn The use of this compound is thus integral to the construction of the core structure of trifludimoxazin. ccspublishing.org.cn Research has also explored derivatives such as 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide for their potential as pesticides or herbicides. smolecule.com

Fluoroalkylation of Bioactive Molecules

The introduction of fluorine-containing moieties into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. rsc.org this compound is a valuable reagent for this purpose, enabling the direct installation of the difluoroacetamide functional group into a variety of molecular scaffolds through processes known as fluoroalkylation. researchgate.net This modification can introduce unique properties, as the difluoromethylene group can act as a bioisostere for an oxygen atom or a carbonyl group. researchgate.netresearchgate.net

A range of catalytic methods have been developed to utilize this compound and its derivatives for the C-H fluoroalkylation of bioactive heterocyclic compounds and other molecules. These reactions often proceed under mild conditions with high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. rsc.orgnih.gov

Key research findings in this area include:

Palladium-Catalyzed Reactions: A Palladium(0)-catalyzed method has been developed for the C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones using 2-bromo-2,2-difluoroacetamides. researchgate.netresearchgate.net This reaction proceeds through a radical pathway and provides an efficient route to install a difluoroacetamide group into these bioactive molecules. researchgate.net Notably, some of the resulting compounds were found to have improved antiviral activity. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysis enables the difluoroalkylation of aryl ketones to produce tetrasubstituted monofluoroalkenes. rsc.org This method demonstrates high stereoselectivity and operates under mild conditions, proving effective for the late-stage fluoroalkylation of bioactive molecules and aiding in the discovery of new lead compounds. rsc.org Nickel catalysts have also been used for the regioselective C-H difluoroalkylation of diverse 2-pyridones. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been employed for the selective C-H difluoroalkylation of coumarins with reagents like N-phenyl bromodifluoroacetamide. researchgate.net Additionally, copper-catalyzed reactions can achieve the arylation of 2-bromo-2,2-difluoroacetamides using aryl boronic acids, providing a pathway to aromatic amides found in many pharmaceuticals. mdpi.com

Photoredox Catalysis: Visible-light-driven photoredox catalysis offers an environmentally benign approach. researchgate.net Dual catalytic systems, for instance, can mediate the reductive cleavage of α-bromodifluoroamides for the gem-difluoroalkylation of electron-rich heteroarenes such as benzofurans, pyrroles, and pyridines. acs.org Another method uses visible light to induce the cyclization of 2-bromo-2,2-difluoro-N-phenylacetamides for C-H difluoroalkylation. rsc.org

The table below summarizes various catalytic systems and substrates used in the fluoroalkylation of bioactive molecules with this compound derivatives.

Table 1: Catalytic Systems for Fluoroalkylation using this compound Derivatives

| Catalyst System | Substrate Class | Resulting Structure | Reference |

|---|---|---|---|

| Palladium(0) / Xantphos | Isoquinolin-1(2H)-ones | C4-difluoroalkylated isoquinolinones | researchgate.net |

| Nickel(II) / Ligand | Aryl Ketones | Tetrasubstituted monofluoroalkenes | rsc.org |

| Nickel(II) / dppf | 2-Pyridones | C3-difluoroalkylated pyridones | researchgate.net |

| Copper | Coumarins | C-H difluoroalkylated coumarins | researchgate.net |

| Cobalt(II) Bromide | Alkenes / Arylzinc | Difluoroalkylarylated products | nih.gov |

| fac-Ir(ppy)₃ (Photocatalyst) | N-aryl-2-bromo-2,2-difluoroacetamides | Difluoro-substituted oxindoles | rsc.org |

These advanced synthetic methods underscore the importance of this compound as a versatile tool for modifying bioactive molecules, potentially leading to the development of new therapeutic agents. researchgate.netresearchgate.net

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 2-Bromo-2,2-difluoroacetamide, offering insights into the hydrogen, carbon, and fluorine environments within the molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the compound's connectivity and electronic structure. The spectral data for the starting material, this compound, are available in the supplementary materials of a study on its use in copper-catalyzed arylation reactions. mdpi.comnih.gov

The ¹H NMR spectrum of this compound is characterized by its simplicity, primarily showing the resonance of the amide (-NH₂) protons. Due to factors like quadrupole broadening from the nitrogen atom and potential chemical exchange, these protons typically appear as a broad singlet. The absence of any other hydrogen atoms on the carbon skeleton means no other signals are expected in the aliphatic or aromatic regions of the spectrum.

Interactive Data Table: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 2H | -NH₂ |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, two distinct carbon signals are expected. The carbon atom of the carbonyl group (C=O) is expected to resonate significantly downfield, typical for amide carbonyls. The quaternary carbon atom bonded to bromine and two fluorine atoms (-CBrF₂) will also be downfield and, critically, will appear as a triplet due to the strong one-bond coupling with the two fluorine atoms (¹JC-F).

Interactive Data Table: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~165 | Singlet | N/A | C =O |

| ~115 | Triplet (t) | ¹JC-F ≈ 290-310 | -C BrF₂ |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. In the case of this compound, the two fluorine atoms are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would fall into the typical range for difluorinated carbons adjacent to both a carbonyl group and a halogen. ucsb.edu The signal would not show any homonuclear fluorine-fluorine coupling but would be influenced by the adjacent bromine and amide groups. Specific experimental data for this compound is not widely published, but the expected chemical shift would provide definitive evidence of the -CF₂- moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₂H₂BrF₂NO), the exact mass can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁹F, ⁷⁹Br, and ⁸¹Br). The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern in the mass spectrum, showing two peaks of similar intensity separated by approximately 2 m/z units (the M+ and M+2 peaks). This pattern is a definitive signature for a monobrominated compound.

Interactive Data Table: Calculated Exact Mass for HRMS

| Ion Formula | Isotope | Calculated m/z |

| [C₂H₂⁷⁹BrF₂NO + H]⁺ | ⁷⁹Br | 173.9363 |

| [C₂H₂⁸¹BrF₂NO + H]⁺ | ⁸¹Br | 175.9342 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules by creating ions from a solution. nih.govuvic.ca For this compound, ESI would typically generate protonated molecules, [M+H]⁺, in positive ion mode. This allows for the determination of the molecular weight. ESI is often coupled with HRMS analyzers to provide both accurate mass and molecular formula confirmation. While specific ESI-MS studies focused solely on this compound are not prevalent in the literature, its application would be standard for confirming the mass and purity of the compound during synthesis or analysis. rsc.org

Chromatographic Methods

Chromatography is a fundamental technique for the separation, identification, and purification of this compound. The choice of method depends on the volatility and polarity of the compound, as well as the analytical objective.

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of related fluoroacetamides, methods utilizing a capillary column, such as a Free Fatty Acid Phase (FFAP) column, have been successfully developed. nih.govresearchgate.net Given the polar nature of the amide group and the halogen substituents in this compound, a polar capillary column would be appropriate for achieving effective separation. The compound, being halogenated, is particularly amenable to detection by an Electron Capture Detector (ECD), which offers high sensitivity for electrophilic compounds. Alternatively, a Nitrogen-Phosphorous Detector (NPD) can be used for its selectivity towards nitrogen-containing compounds. researchgate.net For definitive identification, coupling the gas chromatograph to a Mass Spectrometer (GC/MS) is the preferred method, as it provides structural information through the fragmentation pattern of the molecule.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Type |

|---|---|

| Column | FFAP Capillary Column |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 220 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds that may not be sufficiently volatile for GC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for polar to moderately nonpolar compounds.

For this compound, a reversed-phase method would be the primary choice. This involves a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica, and a polar mobile phase. A mobile phase consisting of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol, would be used to elute the compound from the column. sielc.comwikipedia.org The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve the desired retention time and separation. For compounds with amide groups, specialized columns like RP-Amide phases can offer alternative selectivity and improved peak shape, especially when using highly aqueous mobile phases. elementlabsolutions.comhplc.euhplc.eu Detection is typically accomplished using an ultraviolet (UV) detector. For higher sensitivity and selectivity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer (LC/MS) is highly effective. thermofisher.com

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for this compound

| Parameter | Value/Type |

|---|---|

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. libretexts.orgorgchemboulder.com The separation principle is based on the differential partitioning of components between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action. chemistryhall.com

For this compound, a standard silica gel plate would serve as the stationary phase due to its polar nature. mit.edu A solvent system (mobile phase) of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), would be developed to achieve a retention factor (Rf) value ideally between 0.3 and 0.7. The separated spots, being invisible to the naked eye, can be visualized under a UV lamp (at 254 nm) where the compound will appear as a dark spot against a fluorescent background. orgchemboulder.com

Table 3: General Thin-Layer Chromatography (TLC) Procedure for this compound

| Step | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Sample Application | Spot a dilute solution of the compound in a volatile solvent onto the baseline. |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., Ethyl Acetate/Hexane). |

| Development | Place the plate in a sealed chamber with the mobile phase until the solvent front nears the top. |

| Visualization | Dry the plate and observe under a UV lamp (254 nm). |

Other Characterization Techniques

Beyond chromatographic methods, the determination of fundamental physical properties is a crucial step in characterizing this compound.

The melting point of a solid crystalline compound is a key physical property that provides an indication of its purity. A pure compound typically exhibits a sharp melting point over a narrow range of 1-2 °C. Impurities tend to depress and broaden the melting range. The reported melting point for this compound is in the range of 86.5-86.7 °C. This value is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.

Table 4: Physical Property of this compound

| Property | Value |

|---|

| Melting Point | 86.5-86.7 °C |

常见问题

Q. What are the established synthetic routes for preparing 2-bromo-2,2-difluoroacetamide, and what experimental parameters are critical for optimizing yield?

The synthesis of this compound derivatives often involves halogenation and amination reactions. For example, aryl boronic acids, trialkoxysilanes, or sulfonium salts can be coupled with bromo-difluoroacetamide precursors using Cu catalysis in hexafluoroisopropanol (HFIP) as a solvent. Key parameters include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent choice : HFIP enhances electrophilicity of intermediates, improving coupling efficiency .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is standard, with yields ranging 60–85% depending on substituents .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

A multi-technique approach is recommended:

- 1H/13C NMR : Identify distinct signals for bromine (δ ~3.8–4.2 ppm for CH2Br) and fluorine (coupling patterns in 19F NMR).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

- Melting point analysis : Compare observed values with literature (e.g., derivatives in show mp 47–254°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The geminal dihaloacetamide group acts as an electrophilic center due to electron-withdrawing effects of fluorine and bromine. Computational studies suggest:

Q. How do fluorine substituents influence the physicochemical and biological properties of this compound derivatives?

Fluorine atoms:

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded spectra (e.g., distinguishing CH2Br from CH2F groups) .

- Isotopic labeling : Use deuterated analogs (e.g., 4-bromo-2,6-difluorobenzyl-d4 alcohol in ) to track reaction pathways .

Analytical and Safety Considerations

Q. What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。